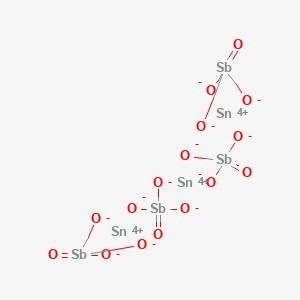
Stannic antimonate
Übersicht
Beschreibung
Stannic antimonate is a binary oxide compound that has attracted the attention of researchers and industries due to its unique properties and potential applications. It is used as an inorganic ion exchanger and is known for its temperature resistance and stability under chemical attacks .
Synthesis Analysis
Stannic antimonate can be synthesized under different conditions of preparation. Five samples of stannic antimony silicate inorganic ion exchanger have been synthesized, and the sample possessing the maximum ion exchange capacity (0.90 meq g−1 of dry exchanger) was selected for detailed studies .
Molecular Structure Analysis
The molecular formula of Stannic antimonate is 4O4Sb.3Sn . The crystallite size and lattice strain of stannic antimonate and its dopants cobalt and strontium stannic antimonates after saturation with Co2+ and Cd2+ ions were determined at different irradiation doses .
Chemical Reactions Analysis
The leach rate values of Co2+ ion from stannic antimonate saturated with cobalt and cobalt stannic antimonate at different irradiation doses were determined . The ion exchange capacity is almost completely regained when determined on regenerated exchanger samples .
Physical And Chemical Properties Analysis
Stannic antimonate is thermally stable, possessing good ion exchange capacity and exhibiting regeneration phenomenon after heating at elevated temperatures . Antimonate salts are one of the most important classes of synthetic inorganic ion exchange materials as they are temperature resistant and stable under chemical attacks .
Wissenschaftliche Forschungsanwendungen
Ion-Exchange Material
Stannic antimonate is used as an inorganic ion-exchange material . It has been doped with cobalt and strontium ions using the sol-gel technique to create novel ion-exchangers. These materials are characterized by their resistance to temperature and stability under chemical attacks .
Radiation Stability Analysis
The compound has been subjected to gamma radiation doses of 10, 50, and 100 kGy to study its radiation stability. The results showed no significant changes between the control and irradiated samples, indicating that stannic antimonate ion-exchangers are stable up to the levels of irradiation under investigation .
Crystallographic Feature Analysis
Stannic antimonate’s crystallographic features have been analyzed using X-ray diffraction studies. The crystallite size and lattice strain were evaluated by Scherrer’s formula and Williamson-Hall analysis, providing insights into its structural properties .
Heavy Metal Ion Removal
The material’s capacity for Co^2+ and Cd^2+ ions has been studied, showing its potential for the treatment of low and intermediate-level radioactive liquid wastes by removing hazardous metal ions from them .
Synthesis and Characterization
Stannic antimonate is synthesized by reacting stannic tetra chloride with antimony metal. It is characterized by elemental analysis (X-ray fluorescence), Fourier transform infrared spectroscopy (FT-IR), and thermal analysis .
Environmental Remediation
Due to its ion-exchange properties and stability under radiation, stannic antimonate can be used in environmental remediation, particularly in areas contaminated with radioactive materials .
Analytical Chemistry
In analytical chemistry, stannic antimonate can be utilized as a selective adsorbent for various ions, aiding in the separation and quantification of components in a mixture .
Research on Doped Variants
Research on cobalt and strontium doped stannic antimonates provides a pathway to develop materials with tailored properties for specific ion-exchange applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
tin(4+);tetrastiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBZZCMDZXBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16Sb4Sn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannic antimonate | |
CAS RN |
12673-86-8 | |
| Record name | Stannic antimonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STANNIC ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
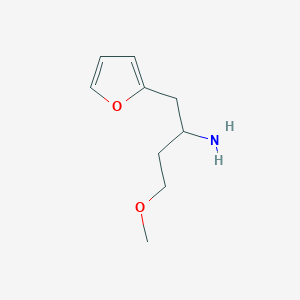
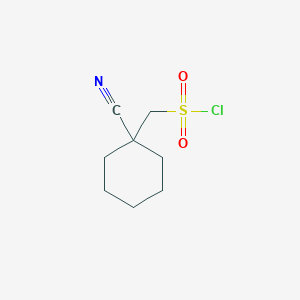
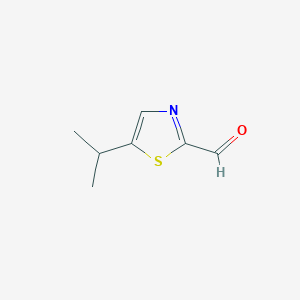
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
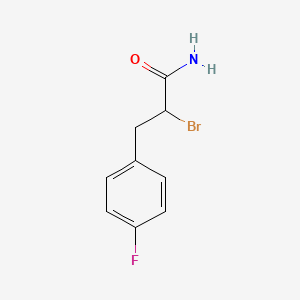
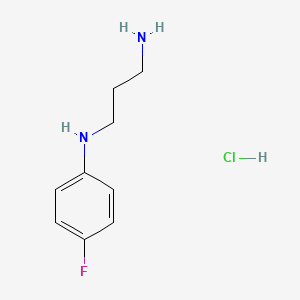
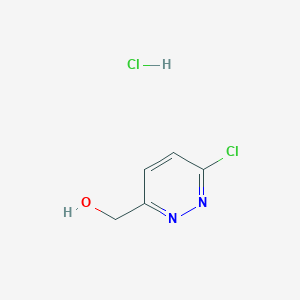
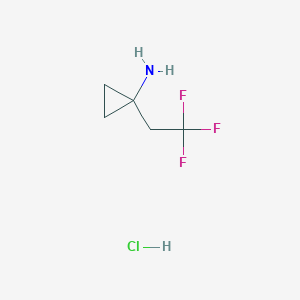
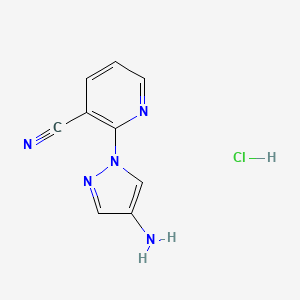
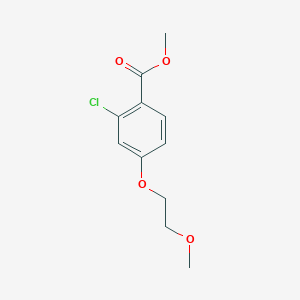
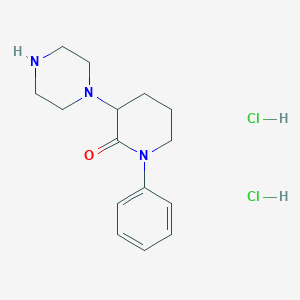
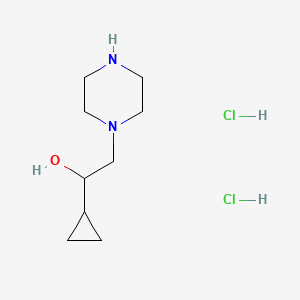
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)